molecular formula C29H27NO3 B3318984 1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one CAS No. 1048697-94-4

1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one

Cat. No.: B3318984
CAS No.: 1048697-94-4
M. Wt: 437.5 g/mol
InChI Key: LAOHJLHFQSYRBG-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one (CAS: 1048697-94-4) is a synthetic asymmetric ketone derivative featuring dual benzyloxy-substituted aromatic rings. Its molecular formula is C₃₁H₃₀N₂O₃ (calculated based on structural analysis), though conflicting data in suggests a simpler formula (C₂₄H₂₅NO₃, ChemSpider ID: 21112685). This compound is part of a broader class of propan-1-one derivatives designed for pharmacological exploration, particularly in antimicrobial and photophysical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyanilino)-1-(4-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO3/c1-22(30-26-14-18-28(19-15-26)33-21-24-10-6-3-7-11-24)29(31)25-12-16-27(17-13-25)32-20-23-8-4-2-5-9-23/h2-19,22,30H,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHJLHFQSYRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one, a compound with the molecular formula C29H27NO3C_{29}H_{27}NO_3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C29H27NO3C_{29}H_{27}NO_3
  • Molecular Weight : 437.53 g/mol
  • CAS Number : 163222-32-0

The compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes:

  • Inhibition of Receptor Tyrosine Kinases : Research indicates that compounds similar to this compound may inhibit receptor tyrosine kinases such as VEGFR-2, which is crucial in cancer progression. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against hepatocellular carcinoma cell lines (HepG2), with IC50 values indicating effective inhibition at low concentrations .
  • PPAR Agonism : The compound has been studied for its role as a PPARα agonist, which is involved in regulating lipid metabolism and inflammation. Agonism of PPARα has been linked to various beneficial effects, including the amelioration of inflammation and neurodegeneration .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity Description IC50 Values
VEGFR-2 InhibitionEffective against hepatocellular carcinoma cell linesIC50 = 1.98 µM (most potent derivative)
PPARα AgonismInduces target gene expression related to lipid metabolismNot specified
CytotoxicityDemonstrated cytotoxic effects in various cancer cell linesIC50 values range from 10 µM to over 100 µM

Case Studies

  • VEGFR-2 Inhibition in Cancer Therapy : A study evaluated several benzimidazole derivatives for their ability to inhibit VEGFR-2. The most effective compounds displayed IC50 values ranging from 0.09 µM to 0.40 µM, demonstrating the potential of structurally similar compounds like this compound in targeting cancer pathways .
  • PPARα Agonism and Inflammation : Another study highlighted the development of a series of benzyloxy-benzylamino compounds, which showed improved potency as PPARα agonists compared to earlier compounds. This suggests that modifications to the benzyloxy structure can enhance biological activity and therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-(benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one is C26H29NO2C_{26}H_{29}NO_2. Its structure features two benzyloxy groups that enhance its lipophilicity and potential biological activity. The compound's unique configuration allows for interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth through apoptosis induction in cancer cells, suggesting potential applications in cancer therapeutics .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes, leading to cell death. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Preliminary research indicates that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .

Materials Science

  • Organic Photovoltaics : The compound's electronic properties make it suitable for applications in organic photovoltaics. Its ability to facilitate charge transfer can enhance the efficiency of solar cells, contributing to advancements in renewable energy technologies .
  • Polymer Science : The incorporation of this compound into polymer matrices has been explored for developing advanced materials with tailored properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of a series of benzyloxy-substituted compounds similar to this compound. The results indicated that these compounds could significantly reduce the viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity.

CompoundIC50 Value (µM)Cell Line
AAP-115MCF-7
AAP-220MCF-7
AAP-310MCF-7

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting its potential as a therapeutic agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Propan-1-one backbone with a secondary amine linkage.
  • Substituents: Two 4-benzyloxyphenyl groups, one attached to the ketone position and the other to the amino group.
  • Synthetic route : Likely synthesized via nucleophilic substitution or condensation reactions involving benzyloxy-protected intermediates (e.g., K₂CO₃-mediated alkylation or BCl₃-assisted deprotection, as seen in ).

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues in the AAP Series

The AAP series () includes (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives. These compounds differ in the benzylideneamino substituent (R), which significantly impacts their properties:

Compound ID Substituent (R) Melting Point (°C) Key IR Peaks (cm⁻¹) Bioactivity (Antimicrobial)
AAP-8 3-hydroxybenzylideneamino 176–180 1639 (C=N), 1382 (OH) Strong against S. aureus, E. coli
AAP-10 2-fluorobenzylideneamino 99–102 1629 (C=N), 1198 (Ar-F) Moderate activity
AAP-5 2-chlorobenzylideneamino 146–151 1638 (C=N), 827 (Cl) Broad-spectrum efficacy
Target 4-benzyloxyphenylamino Not reported Expected: ~1640 (C=O), 1250 (C-N) Presumed inactive (untested)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in AAP-1, -Cl in AAP-5) enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxyl groups (AAP-8) improve solubility but may reduce metabolic stability .

Brominated Derivatives

describes 1-(4-(benzyloxy)phenyl)-2-bromopropan-1-one (CAS: 35081-45-9), where the amino group is replaced with bromine. This substitution eliminates hydrogen-bonding capacity, reducing interaction with biological targets but enhancing reactivity in further synthetic modifications .

Piperidine and Thiazolidine Derivatives

  • Thiazolidine-containing derivatives (e.g., AAP series): The thiazolidine ring enhances stability and modulates electronic properties via sulfur participation, as evidenced by IR peaks at ~696 cm⁻¹ (C-S stretch) .

Trifluoromethyl and Methoxy Derivatives

  • Trifluoromethyl-substituted compounds (): The -CF₃ group increases metabolic resistance and electronegativity, though the target compound lacks this feature.
  • Methoxy derivatives (): Methoxy groups improve solubility but may reduce binding affinity compared to bulkier benzyloxy substituents .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

  • IR Spectroscopy : The target compound’s expected C=O stretch (~1680–1640 cm⁻¹) aligns with AAP derivatives, while the absence of a thiazolidine ring eliminates C-S vibrations .
  • NMR : The dual benzyloxy groups would produce distinct aromatic proton signals (δ 6.8–7.5 ppm) and methylene resonances from the benzyl ethers (δ 4.9–5.1 ppm) .

Solubility and Lipophilicity

  • The target compound’s high lipophilicity (LogP estimated >4) contrasts with hydroxylated analogues (e.g., AAP-8, LogP ~2.5), which are more water-soluble but less membrane-permeable .

Q & A

Basic Questions

Q. What are the recommended structural characterization techniques for confirming the identity of 1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions. For example, analogous benzyloxy-substituted compounds have been analyzed using single-crystal X-ray diffraction .
  • Spectroscopic methods : Use 1H^1H-NMR and 13C^{13}C-NMR to identify proton environments (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon frameworks. IR spectroscopy can confirm carbonyl (C=O) stretches at ~1680–1700 cm1^{-1} and NH stretches (if present) .

Q. How can synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Protecting group strategy : Use benzyloxy groups to protect phenolic hydroxyls during synthesis, as they are stable under acidic/basic conditions and can be removed via hydrogenolysis .
  • Reagent selection : Employ coupling reagents like EDC/HOBt for amide bond formation between the ketone and amino groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Recrystallization from ethanol can enhance purity .

Advanced Research Questions

Q. What analytical challenges arise when detecting trace impurities or isomers in this compound, and how can they be addressed?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to separate isomers. Monitor for [M+H]+^+ ions (exact mass ~497.2 g/mol) and fragment peaks to confirm identity .
  • Chiral chromatography : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) if asymmetric centers are present. Compare retention times with standards .

Q. What experimental approaches are used to investigate its potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Kinetic assays : Perform enzyme inhibition studies (e.g., for kinases or proteases) using fluorogenic substrates. Measure IC50_{50} values under varying concentrations (1–100 μM) .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s benzyloxy groups and enzyme active sites (e.g., hydrophobic pockets or hydrogen-bonding residues) .

Q. How should researchers address contradictory data regarding its biological efficacy across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate results using complementary methods (e.g., cell-based assays alongside in vitro enzyme studies) to rule out assay-specific artifacts .
  • Dose-response reproducibility : Replicate experiments across multiple batches of the compound to assess batch-to-batch variability. Use statistical tools (e.g., ANOVA) to quantify significance .

Q. What role does this compound play in material science applications, such as polymer synthesis?

  • Methodological Answer :

  • Photostabilizer : Incorporate into polymers (e.g., polyurethanes) to evaluate UV resistance via accelerated weathering tests. Compare degradation rates (e.g., carbonyl index via FTIR) with control samples .
  • Crosslinking agent : Functionalize the ketone group with diols or diamines to form networked polymers. Characterize thermal stability using TGA (e.g., decomposition temperatures >250°C) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation of airborne particles .
  • Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the benzyloxy groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one
Reactant of Route 2
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1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one

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